

Moxestrol (R-2858) structure and chemical properties

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Moxestrol (R-2858): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxestrol, also known by its developmental code R-2858, is a potent, synthetic estrogen that has been instrumental in the study of estrogen receptors (ERs) and their physiological roles. A derivative of estradiol, **Moxestrol** exhibits a high binding affinity for the ER and has been utilized as a radioligand in receptor assays. This technical guide provides an in-depth overview of the structure, chemical properties, and biological activities of **Moxestrol**, intended for professionals in research and drug development.

Chemical Structure and Properties

Moxestrol is chemically designated as (8S,9S,11S,13S,14S,17R)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol. Its structure is characterized by a steroidal backbone with key modifications that enhance its estrogenic activity and receptor binding.

Physicochemical Properties



A summary of the key physicochemical properties of **Moxestrol** is presented in the table below. While specific experimental values for pKa and LogP are not readily available in the literature, computational predictions can provide estimates for these parameters.

Property	Value	Source
IUPAC Name	(8S,9S,11S,13S,14S,17R)-17- ethynyl-11-methoxy-13-methyl- 7,8,9,11,12,14,15,16- octahydro-6H- cyclopenta[a]phenanthrene- 3,17-diol	PubChem
Synonyms	R-2858, RU-2858, 11β- methoxy-17α-ethynylestradiol	PubChem
Chemical Formula	C21H26O3	PubChem
Molecular Weight	326.43 g/mol	PubChem
CAS Number	34816-55-2	PubChem
SMILES	C[C@]12CINVALID-LINK O)CCC4=C3C=CC(=C4)O">C @@HOC	PubChem
Melting Point	~280 °C	ChemWhat

Pharmacology and Pharmacokinetics

Moxestrol is a highly potent estrogen receptor agonist. Its pharmacological profile is defined by its strong binding to estrogen receptors and its subsequent effects on gene transcription and cellular signaling.

Pharmacodynamics

The primary mechanism of action of **Moxestrol** is its binding to and activation of estrogen receptors (ER α and ER β). This interaction initiates a cascade of molecular events leading to estrogenic responses.



Parameter	Value	Source
Receptor Target	Estrogen Receptor α (ER α), Estrogen Receptor β (ER β)	General Knowledge
Relative Binding Affinity (RBA)	185% (compared to estradiol=100%)	J Med Chem. 1985

Note: A specific EC50 value for **Moxestrol**'s estrogenic activity is not consistently reported in publicly available literature, though its potency is widely acknowledged to be significantly higher than that of estradiol.

Pharmacokinetics

Pharmacokinetic studies have revealed key parameters regarding the absorption, distribution, metabolism, and excretion of **Moxestrol**.

Parameter	Value	Source
Oral Bioavailability	Approximately 33%	J Steroid Biochem. 1982
Metabolism	Primarily hepatic, via hydroxylation at C-2, C-15, and C-16, and formation of D-homo derivatives.[1] The 11β- methoxy group hinders the formation of catechol estrogens.[1]	J Steroid Biochem. 1982
Protein Binding	Low affinity for albumin and does not bind to sex hormone-binding globulin (SHBG).[1]	J Steroid Biochem. 1982
Biological Half-life	Approximately 8.2 hours	Wikipedia

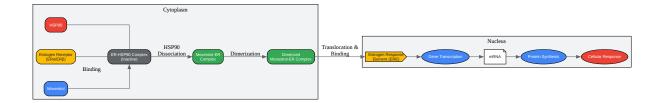
Signaling Pathways

Upon binding to estrogen receptors, **Moxestrol** triggers a series of signaling events that can be broadly categorized into genomic and non-genomic pathways.



Genomic Signaling Pathway

The classical genomic pathway involves the translocation of the **Moxestrol**-ER complex to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes.



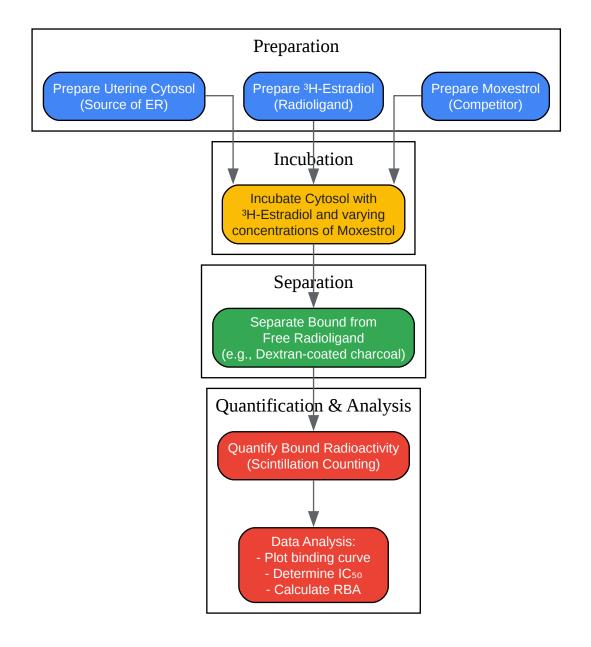
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Genomic signaling pathway of **Moxestrol**.

Experimental Protocols Estrogen Receptor Competitive Binding Assay

This protocol outlines a standard method for determining the relative binding affinity of a test compound like **Moxestrol** for the estrogen receptor using radiolabeled estradiol.





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Workflow for ER competitive binding assay.

Methodology:

 Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

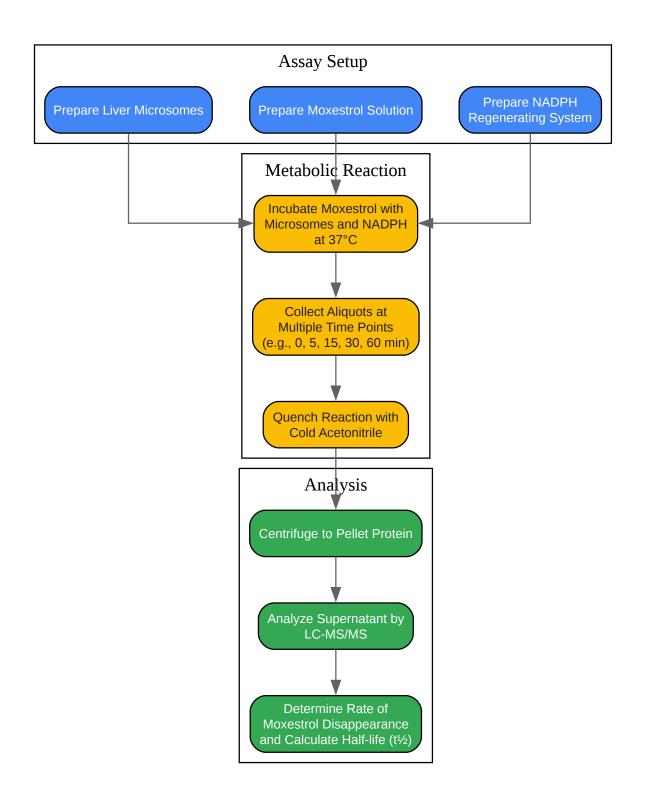


- Incubation: A constant concentration of radiolabeled estradiol (e.g., [3H]-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled competitor (Moxestrol).
- Separation of Bound and Free Ligand: After incubation, dextran-coated charcoal is added to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.
- Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.
- Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Relative Binding Affinity (RBA) is then calculated relative to a standard (e.g., estradiol).

In Vitro Metabolic Stability Assay

This protocol describes a general workflow to assess the metabolic stability of **Moxestrol** using liver microsomes.





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Workflow for in vitro metabolic stability assay.



Methodology:

- Assay Setup: Human or animal liver microsomes are pre-incubated with a NADPHregenerating system in a suitable buffer.
- Initiation of Reaction: The metabolic reaction is initiated by adding Moxestrol to the incubation mixture.
- Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the proteins.
- Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
- LC-MS/MS Analysis: The supernatant, containing the remaining Moxestrol, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound.
- Data Analysis: The percentage of **Moxestrol** remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½), which is an indicator of its metabolic stability.

Conclusion

Moxestrol (R-2858) remains a valuable tool in endocrinology and drug discovery due to its high potency and specific binding to estrogen receptors. Its well-characterized structure and pharmacological profile make it an excellent reference compound for the development and validation of new estrogenic and anti-estrogenic agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers working with this important molecule. Further investigation into the specific downstream effects of **Moxestrol** on gene expression and non-genomic signaling could provide deeper insights into its unique biological activities.



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References

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